![molecular formula C10H8F3NO2 B12855840 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid CAS No. 1427024-73-4](/img/structure/B12855840.png)
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with diazo compounds under catalytic conditions to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation and subsequent functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which is crucial for the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
- 1-(Trifluoromethyl)cyclopropanecarboxylic acid
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1427024-73-4 |
|---|---|
Formule moléculaire |
C10H8F3NO2 |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-5-14-4-1-6(7)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16) |
Clé InChI |
CCLBNOIIXYQKLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=NC=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


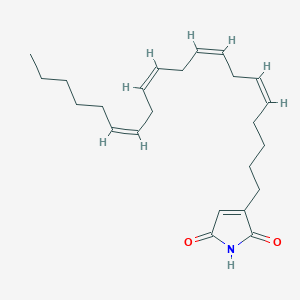

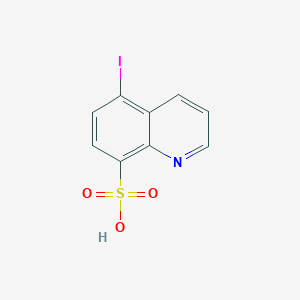
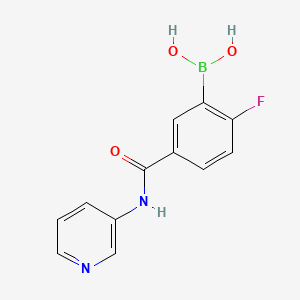
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

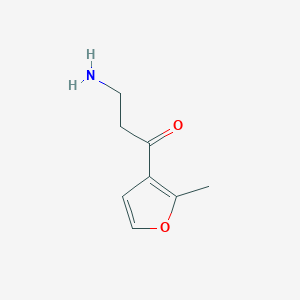
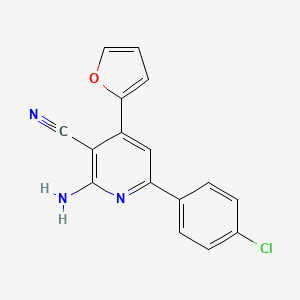


![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
